4-Bromo-4'-propoxy-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

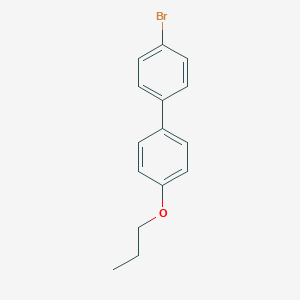

4-Bromo-4’-propoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4-position and a propoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-propoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 4-bromo-1,1’-biphenyl with propoxyboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 4-Bromo-4’-propoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-propoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of 4-amino-4’-propoxy-1,1’-biphenyl or 4-thio-4’-propoxy-1,1’-biphenyl.

Oxidation: Formation of 4-bromo-4’-formyl-1,1’-biphenyl or 4-bromo-4’-carboxy-1,1’-biphenyl.

Reduction: Formation of 4-propoxy-1,1’-biphenyl.

Scientific Research Applications

4-Bromo-4’-propoxy-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-propoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1,1’-biphenyl: Lacks the propoxy group, making it less lipophilic and potentially less bioactive.

4-Propoxy-1,1’-biphenyl: Lacks the bromine atom, which may reduce its ability to form halogen bonds.

4-Bromo-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of a propoxy group, affecting its solubility and reactivity.

Uniqueness

4-Bromo-4’-propoxy-1,1’-biphenyl is unique due to the presence of both bromine and propoxy substituents, which confer distinct chemical and physical properties

Biological Activity

4-Bromo-4'-propoxy-1,1'-biphenyl (CAS No. 154020-02-7) is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom and a propoxy group attached to a biphenyl core, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Table 1: IC50 Values of this compound against Different Cancer Cell Lines

The compound demonstrated the lowest IC50 value against Jurkat cells, indicating higher potency in this cell line compared to MCF-7 and HeLa cells.

The mechanisms underlying the anticancer effects of this compound include:

- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with the compound led to significant alterations in cell cycle distribution, particularly an increase in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis .

- Inhibition of Angiogenesis : In vivo assays using the chick chorioallantoic membrane (CAM) model demonstrated that the compound effectively inhibited blood vessel formation in tumor tissues, further supporting its potential as an anticancer agent .

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines over different incubation periods. The findings indicated that prolonged exposure to the compound enhanced its growth inhibitory effects:

Table 2: Viability of Cancer Cells after Treatment with this compound

| Concentration (µM) | Viability (%) at 48h | Viability (%) at 72h |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 30.38 |

| 20 | 21.24 | 15.05 |

These results indicate a dose-dependent decrease in cell viability over time, underscoring the compound's effectiveness as a potential therapeutic agent.

Properties

IUPAC Name |

1-bromo-4-(4-propoxyphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXSFDQUTFXKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451878 |

Source

|

| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154020-02-7 |

Source

|

| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.